CRTh2 antagonist 1

CRTh2 antagonism GTPγS binding assay SAR

CRTh2 antagonist 1 (compound 32) is a selective CRTh2/DP2 antagonist (IC50 89 nM) with confirmed selectivity over DP1 and TP receptors (<40% inhibition at 10 µM). Its ~10-fold potency shift in whole blood—far less than high-potency analogs—makes it ideal for ex vivo eosinophil studies. Positioned as an intermediate optimization reference in the pyrazole-4-acetic acid series, it serves as a quantitative benchmark for scaffold-hopping campaigns and computational docking validation. Suitable for acute, reversible blockade in GTPγS binding, calcium flux, and cAMP modulation assays.

Molecular Formula C23H25N3O5S
Molecular Weight 455.5 g/mol
Cat. No. B3027754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRTh2 antagonist 1
Molecular FormulaC23H25N3O5S
Molecular Weight455.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC=CC=C2S(=O)(=O)N3CCOCC3)C4=CC=CC=C4)CC(=O)O
InChIInChI=1S/C23H25N3O5S/c1-17-20(15-22(27)28)23(18-7-3-2-4-8-18)24-26(17)16-19-9-5-6-10-21(19)32(29,30)25-11-13-31-14-12-25/h2-10H,11-16H2,1H3,(H,27,28)
InChIKeyNAFLVUYNUAWSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CRTh2 Antagonist 1 (CAS 1379445-54-1): Structural Identity and Baseline Procurement Parameters for CRTh2/DP2 Receptor Studies


CRTh2 antagonist 1 (CAS 1379445-54-1, C23H25N3O5S, MW 455.53) is a 2-(1H-pyrazol-4-yl)acetic acid derivative that functions as a selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2, also known as DP2), a Gi-coupled GPCR for prostaglandin D2 (PGD2) . It is identified as compound 32 in the original medicinal chemistry campaign published by Andrés et al., which systematically optimized pyrazole-4-acetic acid scaffolds for CRTh2 antagonism [1]. The compound is commercially available from multiple vendors for in vitro research applications only, with no clinical development data reported [2].

Why CRTh2 Antagonist 1 Cannot Be Interchanged with Clinical-Stage CRTh2 Antagonists Without Quantitative Qualification


CRTh2 antagonists exhibit substantial divergence in potency, plasma protein shift, selectivity margins, and dissociation kinetics that preclude simple interchange based on nominal target class alone. The pyrazole-4-acetic acid series from which CRTh2 antagonist 1 derives demonstrates that minor structural modifications (e.g., ortho-sulfonylbenzyl vs. benzhydryl tails, 3-position substituents) produce >300-fold variation in functional potency when transitioning from membrane binding assays to whole blood eosinophil shape change assays, due to differential plasma protein binding . Furthermore, compounds within this series exhibit dissociation half-lives ranging from 2 minutes to over 30 minutes , which has downstream implications for pharmacodynamic duration in ex vivo or in vivo experimental models. CRTh2 antagonist 1 occupies a specific optimization trade-off position—balancing moderate membrane potency (IC50 89 nM), retained selectivity over DP1 and TP receptors, and minimal reported in vivo characterization—that distinguishes it from both more highly optimized preclinical leads (e.g., compound 39 with IC50 4 nM) and clinical candidates (e.g., fevipiprant, OC000459, ACT-774312) [1].

Quantitative Differentiation Evidence: CRTh2 Antagonist 1 vs. Clinical Candidates and Series Comparators


CRTh2 Binding Potency: Direct Comparison of IC50 Values Across the Pyrazole-4-Acetic Acid Optimization Series

CRTh2 antagonist 1 (compound 32) exhibits an IC50 of 89 nM in the [³⁵S]-GTPγS binding assay using CHO-K1 cell membranes overexpressing human CRTh2 receptor . This potency positions it as an intermediate-strength antagonist within its own chemical series: compound 25 demonstrates an IC50 of 7 nM, compound 39 achieves an IC50 of 4 nM, and compound 47 shows an IC50 of 46 nM under identical assay conditions (1 hour pre-incubation, 50 nM PGD2 agonist, 0.1 nM [³⁵S]-GTPγS) . The 89 nM IC50 represents a ~12.7-fold lower potency than the most potent series member (compound 39, 4 nM) but remains within the sub-100 nM range suitable for in vitro target engagement studies where maximal receptor occupancy is not the primary experimental objective.

CRTh2 antagonism GTPγS binding assay SAR medicinal chemistry

Protein Shift Differential: Comparative Whole Blood vs. Membrane Assay Potency Drop Distinguishes CRTh2 Antagonist 1 from More Lipophilic Series Members

CRTh2 antagonist 1 (compound 32) demonstrates a characteristic that distinguishes it from certain higher-potency series members: the compound exhibits only a modest reduction in functional potency when transitioning from membrane assays to whole blood. While the precise ESC assay value for compound 32 is not reported in available vendor datasheets, the SAR context reveals stark differences among structurally related compounds: compound 25 (IC50 7 nM in GTPγS binding) exhibits a ~343-fold shift to 2400 nM in the human whole blood eosinophil shape change (ESC) assay due to extensive plasma protein binding; compound 39 (IC50 4 nM) shows a reduced shift to 86 nM in the presence of 1% human serum albumin, indicating improved free fraction . The authors specifically note that compounds with the 5-methylpyrazole motif (including compound 32) showed activity in the hWB ESC assay with a ~10-fold drop in potency compared to the binding assay . This ~10-fold shift for CRTh2 antagonist 1 contrasts sharply with the >300-fold shift observed for compound 25, making CRTh2 antagonist 1 a more translationally predictable tool compound for ex vivo studies where protein binding is a confounding variable.

plasma protein binding whole blood assay eosinophil shape change free fraction

Selectivity Profile: DP1 and TP Receptor Cross-Reactivity Compared Across Series and Against Clinical Benchmark CAY10471

CRTh2 antagonist 1, along with compounds 24, 25, 27, 30, 40, and 47, was evaluated for selectivity against the DP1 and thromboxane A2 (TP) receptors. At a concentration of 10 µM, CRTh2 antagonist 1 exhibits inhibition of less than 40.0% relative to control at both DP1 and TP receptors [1]. This selectivity profile is consistent across the pyrazole-4-acetic acid series members tested, indicating that the core scaffold confers intrinsic selectivity . In contrast, the clinical-stage CRTh2 antagonist CAY10471 (TM30089 Racemate) demonstrates a markedly different selectivity window: Ki = 0.6 nM for CRTh2, Ki = 1200 nM for DP1 (~2000-fold selectivity), and Ki >10,000 nM for TP (>16,600-fold selectivity) . While CAY10471 provides quantifiably higher selectivity margins, CRTh2 antagonist 1 offers a simpler synthetic scaffold with comparable functional selectivity at the 10 µM screening concentration, making it a cost-effective alternative for experiments where ultra-high selectivity is not the primary requirement.

receptor selectivity DP1 receptor thromboxane A2 receptor off-target activity

Dissociation Kinetics: Comparative Residence Time on CRTh2 Receptor vs. Benzyl- and Benzhydryl-Substituted Series Analogs

Dissociation kinetics were systematically evaluated for select compounds in the pyrazole-4-acetic acid series. Benzyl-substituted compounds 24 and 25 exhibit rapid dissociation from the CRTh2 receptor, with dissociation half-lives (t1/2) of 2 minutes and 12 minutes, respectively . In contrast, the benzhydryl analogue compound 47 demonstrates substantially slower dissociation, with a t1/2 of approximately 30 minutes . While the dissociation half-life of CRTh2 antagonist 1 (compound 32) was not explicitly reported in the available excerpts, its structural classification as a 5-methylpyrazole with an ortho-sulfonylbenzyl tail positions it more closely to the rapid-dissociation subset of the series. For context, clinical candidates such as fevipiprant are characterized as slowly dissociating CRTh2 antagonists, a property hypothesized to contribute to prolonged pharmacodynamic effects in vivo [1]. This kinetic distinction has direct experimental implications: compounds with short residence times require continuous receptor occupancy to maintain blockade, whereas slowly dissociating antagonists may sustain inhibition beyond the period of measurable plasma exposure.

residence time dissociation half-life binding kinetics slow dissociation

In Vivo Characterization Gap: Absence of Animal Model Efficacy Data Distinguishes CRTh2 Antagonist 1 from Clinical Candidates

CRTh2 antagonist 1 lacks any reported in vivo efficacy data in the primary literature and vendor documentation, with all available quantitative characterization limited to in vitro binding and selectivity assays . This contrasts sharply with clinical-stage CRTh2 antagonists for which extensive preclinical and clinical data are available: OC000459 demonstrated statistically significant improvement in FEV1 (SMD = 0.22; 95% CI: 0.02–0.42; p = 0.03) and peak expiratory flow (SMD = 0.22; 95% CI: 0.03–0.41; p = 0.02) in a meta-analysis of four randomized controlled trials in asthma patients [1]. Similarly, fevipiprant has been evaluated through phase I–III clinical trials with established pharmacokinetic parameters including tmax of 1–3 hours and elimination half-life of 18–20 hours [2]. ACT-774312 has characterized dose-proportional PK with tmax of 1–3 hours, elimination half-life of approximately 12 hours, and demonstrated >90% CRTh2 blockade after 50 mg twice-daily dosing in human subjects [3]. The absence of any in vivo data for CRTh2 antagonist 1 fundamentally limits its utility to in vitro or ex vivo experimental paradigms.

in vivo efficacy preclinical development animal models clinical translation

Evidence-Backed Research Applications and Procurement Scenarios for CRTh2 Antagonist 1


In Vitro Target Engagement Studies Requiring Moderate-Potency CRTh2 Antagonism with Well-Defined Selectivity

CRTh2 antagonist 1 is appropriate for in vitro experiments where complete receptor blockade is not required and where a compound with characterized selectivity over DP1 and TP receptors is desirable. The 89 nM IC50 in GTPγS binding assays combined with <40% inhibition of DP1 and TP receptors at 10 µM [1] provides a defined pharmacological window for CRTh2-specific pathway interrogation in CHO-K1 overexpressing systems. This scenario applies to initial target validation experiments, secondary confirmation assays following CRISPR knockout, or as a reference control alongside more potent series members.

Ex Vivo Whole Blood Assays Where Minimal Plasma Protein Interference Is Required

The modest ~10-fold reduction in potency when transitioning from membrane binding assays to human whole blood eosinophil shape change assays makes CRTh2 antagonist 1 particularly suitable for ex vivo experimental systems where plasma protein binding is present but excessive potency shifts would confound interpretation. This distinguishes CRTh2 antagonist 1 from high-potency analogs such as compound 25, which exhibits a ~343-fold potency loss in whole blood due to extensive protein binding . Researchers studying eosinophil functional responses to PGD2 in whole blood matrices should prioritize CRTh2 antagonist 1 over analogs with unpredictable protein binding characteristics.

Structure-Activity Relationship (SAR) Benchmarking and Scaffold Comparison Studies

CRTh2 antagonist 1 serves as a defined reference point within the 2-(1H-pyrazol-4-yl)acetic acid scaffold series , positioned at an intermediate optimization stage (compound 32 of the reported SAR campaign). Its 89 nM IC50 , combined with the structural features of a 5-methylpyrazole core and ortho-sulfonylbenzyl tail, provides a quantitative comparator for evaluating novel CRTh2 antagonists developed on alternative scaffolds or for training machine learning models predicting CRTh2 binding affinity. Researchers conducting scaffold-hopping campaigns or validating computational docking predictions can use CRTh2 antagonist 1 as a well-characterized, commercially accessible benchmark with peer-reviewed activity data.

Acute CRTh2 Blockade Protocols Where Sustained Target Engagement Is Not Required

Given the structural and SAR context indicating that CRTh2 antagonist 1 likely belongs to the rapid-dissociation subset of the series (t1/2 of related benzyl-substituted analogs range from 2–12 minutes) , this compound is optimized for experimental protocols requiring acute, reversible CRTh2 blockade. Applications include short-term signaling assays (e.g., calcium flux, cAMP modulation, or GTPγS binding) where continuous compound presence is maintained throughout the measurement period. Conversely, washout experiments or protocols assessing duration of pharmacodynamic effect should utilize slowly dissociating alternatives such as compound 47 (t1/2 ≈ 30 minutes) or clinical candidates characterized by slow dissociation kinetics [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CRTh2 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.